molecular formula C16H20ClF3N2O B2662313 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride CAS No. 2418715-47-4

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride

Cat. No. B2662313
M. Wt: 348.79
InChI Key: RJWGTLVDCLCKAD-UHFFFAOYSA-N
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Description

“N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418715-47-4 . It has a molecular weight of 348.8 . The IUPAC name for this compound is N-(4-(aminomethyl)-2-fluorobenzyl)-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H . This code provides a unique representation of the molecule’s structure.

It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Recognition and Solubility Enhancement

Research by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including acriflavine hydrochloride and 3-aminophenylboronic acid, facilitating their transfer from aqueous solutions to organic media. This finding suggests potential applications in enhancing the solubility and bioavailability of related compounds, including the specified carboxamide;hydrochloride derivative (Sawada et al., 2000).

Fluorine-18 Labeling for PET Imaging

Lang et al. (1999) explored the development of fluorine-18-labeled analogs of WAY 100635, incorporating various fluorinated derivatives to evaluate their biological properties in rats. The research highlighted the potential of using fluorine-18 in PET imaging to study receptor distribution and serotonin levels, indicating that modifications incorporating fluorine, similar to those in the compound of interest, could enhance imaging techniques (Lang et al., 1999).

Larvicidal Properties and Synthesis

A study by Taylor et al. (1998) synthesized and evaluated carboxamide derivatives related to cis-permethrin for their larvicidal properties against mosquito larvae. This research demonstrates the synthetic versatility of carboxamide derivatives and their potential applications in developing new insecticides (Taylor et al., 1998).

Antibacterial and Antipathogenic Activity

Limban et al. (2011) synthesized and characterized new thiourea derivatives, showing significant anti-pathogenic activity against bacterial strains capable of forming biofilms. The presence of fluorine and other halogens on the phenyl substituent significantly affected antibacterial activity, suggesting that similar compounds, including the specified cyclopropane carboxamide, could be explored for antibacterial applications (Limban et al., 2011).

Potential as Antidepressants

Research into 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives by Bonnaud et al. (1987) evaluated their potential as antidepressants. The study highlights the pharmaceutical potential of cyclopropanecarboxylic acid derivatives, suggesting a research pathway for the specified compound (Bonnaud et al., 1987).

properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O.ClH/c17-13-6-10(7-20)4-5-11(13)8-21-14(22)15(9-16(15,18)19)12-2-1-3-12;/h4-6,12H,1-3,7-9,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWGTLVDCLCKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2(F)F)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride

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